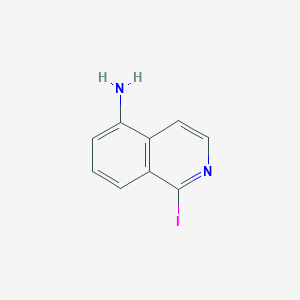

1-Iodoisoquinolin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

1260759-47-4 |

|---|---|

Molecular Formula |

C9H7IN2 |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

1-iodoisoquinolin-5-amine |

InChI |

InChI=1S/C9H7IN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 |

InChI Key |

SYOJRWLCEOHSFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2I)C(=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization Strategies of 1 Iodoisoquinolin 5 Amine

Reactivity of the Aryl Iodide Moiety

The iodine atom at the C1 position of the isoquinoline (B145761) ring is highly susceptible to a range of transition metal-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen, making the C-I bond a prime site for oxidative addition to a metal center, which is the key initial step in most cross-coupling catalytic cycles.

Palladium-catalyzed aminocarbonylation is a powerful method for converting aryl halides into corresponding amides through the incorporation of a carbon monoxide (CO) molecule and an amine. researchgate.netresearchgate.net This reaction has been effectively applied to the 1-iodoisoquinoline (B10073) scaffold to produce a variety of isoquinoline-1-carboxamides. mdpi.comscilit.com

Detailed studies on the aminocarbonylation of 1-iodoisoquinoline have shown that the choice of catalyst system, particularly the phosphine (B1218219) ligand, is crucial for achieving high efficiency and selectivity. mdpi.comresearchgate.net For reactions with simple primary and secondary aliphatic amines, an in-situ catalyst generated from palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) is effective under mild conditions (50 °C, 1 bar CO). mdpi.com However, for less basic amines, such as aromatic amines, or sterically hindered amines like amino acid esters, a more robust catalytic system employing a bidentate ligand like XantPhos is required to achieve complete conversion in short reaction times (2–8 hours). mdpi.comresearchgate.net The reaction proceeds selectively, yielding the desired amide products. nih.gov

| Amine Type | Catalyst System | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| Primary/Secondary Aliphatic | Pd(OAc)₂ / 2 PPh₃ | 1 bar CO, 50 °C, DMF | 2–8 h | mdpi.com |

| Aromatic / Amino Acid Esters | Pd(OAc)₂ / XantPhos | 1 bar CO, 50 °C, DMF | 2–8 h | researchgate.net |

The aryl iodide moiety of 1-iodoisoquinolin-5-amine is an excellent substrate for various palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most prominent of these methods. snnu.edu.cnnih.gov Although specific studies on this compound are not detailed, the high reactivity of aryl iodides in these reactions is well-established, making it a suitable candidate for such transformations. nih.gov For example, the synthesis of indenoquinoline amines has been achieved using Suzuki-Miyaura cross-coupling as a key step. researchgate.net Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a solvent system like THF/water or dioxane/water. nih.govresearchgate.net

Other important cross-coupling reactions applicable to the C1-iodo position include the Mizoroki-Heck reaction and the Sonogashira coupling. The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a route to vinyl-isoquinolines. nih.govnih.govrsc.org The Sonogashira reaction involves the coupling with a terminal alkyne, yielding an alkynyl-isoquinoline derivative. These reactions expand the synthetic utility of this compound for creating diverse molecular architectures.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | nih.gov |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | nih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | nih.gov |

The isoquinoline ring system is electron-deficient, particularly at the C1 and C3 positions, due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.com This electronic property makes positions adjacent to the heteroatom susceptible to nucleophilic attack. Consequently, a halogen at the C1 position, such as in this compound, can be displaced by strong nucleophiles through an addition-elimination mechanism. quimicaorganica.org

In this mechanism, the nucleophile attacks the C1 carbon, leading to the formation of a stable anionic intermediate (a Meisenheimer-type complex) where the negative charge is delocalized onto the electronegative nitrogen atom. Subsequent elimination of the iodide leaving group re-establishes the aromaticity of the ring and yields the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction, typically requiring heat to proceed. quimicaorganica.org This pathway offers a metal-free alternative to cross-coupling for introducing heteroatom substituents at the C1 position.

Reactivity and Derivatization of the Primary Amine Moiety

The primary amino group at the C5 position is located on the benzenoid ring of the isoquinoline system. Its reactivity is characteristic of a typical aromatic amine, allowing for a wide range of functionalization reactions. This versatility is crucial for modifying the electronic properties, solubility, and biological activity of the resulting molecules. orgsyn.org

The primary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, typically by reaction with alkyl halides in the presence of a base. google.comresearchgate.net This process can lead to the formation of secondary or tertiary amines. Care must be taken to control the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. researchgate.net

N-acylation involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, usually in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or pyridine (B92270). semanticscholar.org This reaction forms a stable amide bond and is a common strategy for introducing a vast array of functionalities. The reaction is generally high-yielding and chemoselective, leaving the aryl iodide moiety intact for subsequent cross-coupling reactions.

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine | researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl), Base | Amide | semanticscholar.org |

Beyond simple alkylation and acylation, the primary amino group on heterocyclic systems serves as a versatile handle for more complex transformations. orgsyn.org One of the most powerful methods for functionalizing aromatic amines is through the formation of a diazonium salt. Treatment of the 5-amino group with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures generates an aryl diazonium salt.

These diazonium intermediates are highly useful as they can be subsequently displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of functionalities that are difficult to install directly, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups. This two-step diazotization-substitution sequence significantly broadens the scope of accessible derivatives from the this compound precursor. thieme-connect.de Various derivatization reagents have been systematically compared for their utility in modifying amine-containing compounds, highlighting the broad applicability of these methods in chemical and biological research. nih.gov

Amination-Cyclization Reactions

While direct examples of amination-cyclization reactions involving this compound are not extensively documented in publicly available literature, the inherent reactivity of the iodo and amino functionalities suggests a high potential for such transformations. The presence of a nucleophilic amino group and an electrophilic carbon-iodine bond within the same molecule provides the necessary components for intramolecular cyclization reactions upon the introduction of a suitable linking agent or through a multi-step sequence involving an initial amination followed by cyclization.

These reactions are valuable for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, a plausible synthetic route could involve the acylation of the 5-amino group with a reagent containing a terminal alkyne or alkene. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then lead to the formation of novel polycyclic aromatic compounds. The specific conditions and outcomes of such reactions would be highly dependent on the nature of the linking agent, the catalyst employed, and the reaction conditions.

Regioselective Functionalization of the Isoquinoline Core

The selective functionalization of the isoquinoline core of this compound is crucial for the synthesis of complex derivatives with tailored properties. Various strategies have been developed to control the regioselectivity of these transformations.

Remote C–H Functionalization Studies

Remote C–H functionalization allows for the activation of C–H bonds that are distant from the directing group, providing access to otherwise difficult-to-reach positions. In the context of this compound, the amino group can act as a directing group to facilitate the functionalization of C–H bonds on the isoquinoline scaffold. Palladium-catalyzed remote C–H functionalization has been successfully applied to 2-aminopyrimidines, demonstrating the feasibility of this approach for similar heterocyclic systems. rsc.org

Directed Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, the amino group, particularly after protection (e.g., as a pivaloyl amide), can serve as a DMG. researchgate.net This would direct lithiation to the C6 position of the isoquinoline ring. Subsequent reaction with an electrophile would introduce a substituent at this position with high regioselectivity. The choice of the protecting group and the reaction conditions are critical to prevent side reactions, such as the halogen dance, where the iodine atom migrates to a different position on the ring. clockss.orgresearchgate.net

Electrophilic and Nucleophilic Substitution Patterns

The electronic properties of the isoquinoline ring in this compound govern its susceptibility to electrophilic and nucleophilic attack. The pyridine ring is generally electron-deficient, making it prone to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and thus more reactive towards electrophiles.

Electrophilic Aromatic Substitution: The amino group at the C5 position is a strong activating group and directs electrophiles to the ortho and para positions. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur preferentially at the C6 and C8 positions of the benzene ring. masterorganicchemistry.comyoutube.comyoutube.com The directing effect of the amino group is generally stronger than the deactivating effect of the pyridine nitrogen.

Nucleophilic Aromatic Substitution: The C1 position of the isoquinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov The presence of a good leaving group, such as iodine, at this position makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodide to afford the corresponding 1-substituted isoquinoline derivatives.

Development of Novel Chemical Transformations

The unique combination of functional groups in this compound makes it a valuable starting material for the development of novel chemical transformations and the synthesis of complex molecules. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: The carbon-iodine bond at the C1 position is highly reactive in palladium-catalyzed amination reactions. This allows for the introduction of a wide variety of primary and secondary amines at this position, providing access to a diverse library of 1-aminoisoquinoline (B73089) derivatives. wikipedia.orgnih.govlibretexts.orgyoutube.comyoutube.com The choice of ligand is crucial for the efficiency and scope of this transformation.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the C1 position of the isoquinoline ring and a terminal alkyne. nih.govorganic-chemistry.orgresearchgate.netnih.gov This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 1-alkynylisoquinolines are versatile intermediates for further synthetic manipulations.

Suzuki Coupling: The Suzuki coupling reaction provides a powerful method for the formation of a carbon-carbon bond between the C1 position and an organoboron reagent. snnu.edu.cnnih.govbeilstein-journals.org This reaction is known for its high functional group tolerance and is widely used in the synthesis of biaryl compounds and other complex molecules.

The following table summarizes the potential outcomes of these palladium-catalyzed cross-coupling reactions with this compound:

| Reaction Name | Coupling Partner | Product |

| Buchwald-Hartwig Amination | R¹R²NH | 1-(R¹R²N)-isoquinolin-5-amine |

| Sonogashira Coupling | R-C≡CH | 1-(R-C≡C)-isoquinolin-5-amine |

| Suzuki Coupling | R-B(OR)₂ | 1-R-isoquinolin-5-amine |

These transformations highlight the synthetic utility of this compound as a versatile building block for the construction of a wide range of functionalized isoquinoline derivatives with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure. The chemical shift (δ) of each nucleus is highly sensitive to its electronic environment, allowing for the differentiation of chemically non-equivalent atoms.

Analysis of the Parent Compound: 5-Aminoisoquinoline (B16527)

To predict the spectrum of 1-Iodoisoquinolin-5-amine, it is instructive to first consider the known NMR data for its parent structure, 5-aminoisoquinoline nih.gov.

| 5-Aminoisoquinoline | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Position | Experimental | Experimental |

| 1 | 9.1 | 152.0 |

| 3 | 8.4 | 143.0 |

| 4 | 7.5 | 109.0 |

| 5 | - | 147.0 |

| 6 | 7.0 | 129.0 |

| 7 | 7.4 | 120.0 |

| 8 | 7.6 | 115.0 |

| 4a | - | 128.5 |

| 8a | - | 125.0 |

Note: Data is derived from publicly available spectra and may vary based on solvent and experimental conditions.

Predicted ¹H and ¹³C NMR Analysis for this compound

The introduction of a large, electronegative iodine atom at the C-1 position is expected to induce significant changes in the electronic environment of the isoquinoline (B145761) core, leading to predictable shifts in the NMR spectra.

¹H NMR Spectrum: The proton on the imine carbon (C-1) of the parent compound is absent and replaced by the iodine substituent. The remaining protons are expected to shift downfield due to the inductive and anisotropic effects of the iodine. The H-8 proton, being in a peri position to the iodine, would likely experience the most significant downfield shift. The broad signal corresponding to the -NH₂ protons can be identified by its disappearance upon the addition of a small amount of deuterium oxide (D₂O) to the sample.

¹³C NMR Spectrum: The most dramatic effect in the carbon spectrum would be the signal for C-1. Due to the "heavy atom effect" of iodine, the chemical shift of the carbon directly bonded to it is expected to be significantly shifted upfield compared to what would be expected based on electronegativity alone. Conversely, the adjacent carbons (C-8a and C-3) would be deshielded and shifted downfield.

The following table presents the predicted chemical shifts for this compound, based on known substituent effects.

| This compound | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

| Position | Predicted Range | Predicted Range |

| 1 | - | ~100 - 115 |

| 3 | 8.5 - 8.7 | 148 - 152 |

| 4 | 7.7 - 7.9 | 112 - 115 |

| 5 | - | 146 - 148 |

| 6 | 7.1 - 7.3 | 130 - 132 |

| 7 | 7.5 - 7.7 | 121 - 123 |

| 8 | 7.8 - 8.1 | 116 - 119 |

| 4a | - | 129 - 131 |

| 8a | - | 130 - 133 |

| NH₂ | 4.5 - 5.5 (broad) | - |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons, such as H-3 and H-4. It would also clearly delineate the spin system on the other ring, showing correlations from H-6 to H-7, and from H-7 to H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, confirming, for example, that the proton signal predicted at δ 8.5-8.7 ppm is attached to the carbon at δ 148-152 ppm (C-3).

H-3 correlating to C-1, C-4a, and C-8a.

H-8 correlating to C-1, C-6, and C-8a.

The amine protons (-NH₂) correlating to C-5 and C-6. These long-range correlations allow for the complete assembly of the molecular puzzle, confirming the substitution pattern.

While the isoquinoline ring system is rigid, NMR can provide insights into more subtle dynamic processes.

Conformational Studies: The primary area of conformational interest in this compound is the rotation around the C5-NH₂ bond. Due to steric hindrance from the adjacent H-4 and H-6 protons, this rotation may be somewhat restricted. Variable-temperature (VT) NMR studies could be employed to investigate this rotational barrier. If the rotation were slow enough at low temperatures, one might observe distinct signals for the two non-equivalent amine protons.

Tautomeric Studies: For this compound, the aromatic amine tautomer is overwhelmingly favored. The alternative imine tautomer would require the disruption of the aromaticity of the benzene (B151609) ring, which is energetically highly unfavorable. Therefore, significant populations of tautomeric forms are not expected to be observed in the NMR spectrum under normal conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the key expected IR absorptions are detailed below, drawing comparisons with the parent 5-aminoisoquinoline nih.gov and general values for aromatic amines wpmucdn.comorgchemboulder.com.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Aromatic Amine | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Aromatic Amine | 3300 - 3400 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine | 1600 - 1650 | Strong |

| C=C / C=N Ring Stretch | Aromatic/Heterocyclic Ring | 1400 - 1600 | Medium-Strong (multiple bands) |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

| C-H Out-of-plane Bend | Aromatic | 700 - 900 | Strong |

| C-I Stretch | Iodo-Aromatic | 500 - 600 | Medium |

The presence of two distinct bands in the N-H stretching region would be a clear confirmation of the primary amine (-NH₂) group. The C-I stretch, while potentially weak, is a key diagnostic peak for the iodo-substituent and would be found in the far-infrared region of the spectrum.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

Conventional Raman Spectroscopy: The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings (e.g., ring breathing modes). The C-I stretching vibration is also typically Raman-active and would provide further evidence for the structure.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto nanostructured metal surfaces (typically gold or silver). While no specific SERS studies on this compound have been reported, the technique holds significant potential for its trace analysis. The lone pair of electrons on the isoquinoline nitrogen and the amino group would likely facilitate strong chemisorption to the metal surface, making the compound an excellent candidate for SERS detection. This would enable the identification and quantification of the compound at concentrations far below the detection limits of conventional Raman or other spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique capable of measuring the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the determination of a compound's elemental formula, distinguishing it from other molecules that may have the same nominal mass. Unlike low-resolution mass spectrometry, which provides integer mass values, HRMS can resolve mass fragments at the fourth or fifth decimal place, providing an "exact mass." researchgate.net This capability is essential for confirming the identity of newly synthesized compounds like this compound and for identifying unknown impurities in a sample. nih.govresearchgate.net

For this compound (C₉H₇IN₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference against which the experimentally measured mass is compared for confirmation of the compound's elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇IN₂ |

| Theoretical Monoisotopic Mass | 269.9651 Da |

| Expected Ion Adduct [M+H]⁺ | 270.9729 Da |

This table presents the calculated theoretical monoisotopic mass for the neutral molecule and its expected protonated adduct, which is commonly observed in techniques like electrospray ionization (ESI).

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. Analyzing this fragmentation pattern provides definitive structural confirmation.

For this compound, the fragmentation is influenced by its key structural features: the isoquinoline core, the iodine substituent, and the amine group. The molecular ion peak for a compound with an odd number of nitrogen atoms, such as this one, is expected to have an odd mass-to-charge ratio. libretexts.org

Key fragmentation pathways for aromatic amines often involve alpha-cleavage and the loss of specific neutral molecules. libretexts.orgmiamioh.edu The primary fragmentation events anticipated for this compound would include:

Loss of Iodine: Cleavage of the C-I bond, resulting in a significant fragment corresponding to the loss of an iodine radical (•I, 127 Da).

Loss of HCN: A characteristic fragmentation for aromatic nitrogen heterocycles, involving the expulsion of hydrogen cyanide (27 Da) from the isoquinoline ring system. miamioh.edu

Loss of Amino Group: Cleavage resulting in the loss of an amino radical (•NH₂, 16 Da) or ammonia (B1221849) (NH₃, 17 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Identity | Description |

|---|---|---|

| 270 | [M+H]⁺ | Protonated Molecular Ion |

| 143 | [M-I]⁺ | Fragment resulting from the loss of an iodine atom. |

| 243 | [M-HCN]⁺ | Fragment resulting from the loss of hydrogen cyanide from the ring. |

| 254 | [M-NH₂]⁺ | Fragment resulting from the loss of the amino group. |

This table outlines the expected major fragments and their corresponding mass-to-charge ratios based on the structure of this compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the excitation of valence electrons to higher energy levels. mu-varna.bg The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of conjugated π-systems and chromophores.

The parent isoquinoline structure is an aromatic 10π-electron system that exhibits characteristic UV absorption bands. thieme-connect.de The introduction of substituents onto this core significantly influences the position and intensity of these absorption maxima (λmax). The iodine atom and the amino group (-NH₂) on the this compound molecule act as auxochromes, which can modify the absorption characteristics of the isoquinoline chromophore. The amino group, in particular, is a strong auxochrome that typically causes a bathochromic (red) shift to longer wavelengths due to n → π* transitions involving the nitrogen lone pair electrons and the aromatic π-system.

The expected UV-Vis spectrum for this compound would show complex absorption bands characteristic of substituted aromatic systems, arising from π → π* and n → π* electronic transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition Type | Expected Wavelength Range (λmax) | Structural Origin |

|---|---|---|

| π → π * | 220-280 nm | Aromatic π-system of the isoquinoline ring. |

| π → π * | >300 nm | Extended conjugation of the isoquinoline ring system. |

| n → π * | >320 nm | Non-bonding electrons on the nitrogen atoms of the amine and isoquinoline ring. |

This table summarizes the types of electronic transitions and the approximate spectral regions where absorption maxima are expected for this compound, based on its chemical structure.

X-ray Diffraction (XRD) and Photoelectron Spectroscopy (XPS)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state form of a material. americanlaboratory.comresearchgate.net It is the primary method for distinguishing between crystalline and amorphous solids. improvedpharma.com A crystalline material, which possesses a highly ordered, long-range atomic structure, will produce a distinct diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). improvedpharma.com In contrast, an amorphous solid lacks long-range order and produces a diffuse pattern with broad humps. improvedpharma.com

For this compound, XRPD is essential for:

Phase Identification: Confirming the identity of the crystalline form by comparing its unique diffraction pattern to a reference. americanlaboratory.com

Polymorph Screening: Identifying if the compound exists in multiple crystalline forms (polymorphs), each with a unique XRPD pattern. researchgate.net

Crystallinity Determination: Assessing the degree of crystallinity in a bulk sample, which can impact its physical properties. americanlaboratory.com

The XRPD pattern serves as a unique "fingerprint" for the specific solid-state form of this compound. improvedpharma.com

Table 4: Application of XRPD for this compound Analysis

| Parameter | Crystalline Form | Amorphous Form |

|---|---|---|

| XRPD Pattern | Sharp, defined peaks at characteristic 2θ angles. | Broad, diffuse halo with no distinct peaks. |

| Structural Order | Long-range molecular order. | Short-range molecular order only. |

| Purpose of Analysis | Identification of polymorphs, quality control, stability assessment. | Determination of amorphous content, processing characterization. |

This table contrasts the expected XRPD characteristics for crystalline versus amorphous forms of this compound, highlighting the utility of the technique for solid-state characterization.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

The core principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element from which it was ejected and is sensitive to the local chemical environment, an effect known as the chemical shift.

Expected Elemental Composition and Stoichiometry

A survey scan of this compound would be expected to show the presence of Iodine (I), Nitrogen (N), and Carbon (C). The theoretical atomic percentages of these elements in the bulk material are approximately 4.2% for Iodine, 11.7% for Nitrogen, and 84.1% for Carbon. Surface analysis by XPS should yield atomic concentrations that are in general agreement with these stoichiometric ratios, although variations can occur due to surface contamination or specific orientation of the molecules on the surface.

High-Resolution XPS Analysis of Chemical States

High-resolution scans of the I 3d, N 1s, and C 1s regions would provide detailed information about the chemical states of these elements.

Iodine (I 3d) Region:

The iodine atom in this compound is directly bonded to a carbon atom of the aromatic isoquinoline ring. This covalent C-I bond will give rise to a characteristic I 3d spectrum, which is split into a doublet corresponding to the I 3d5/2 and I 3d3/2 spin-orbit components. Based on data for iodo-aromatic compounds, the I 3d5/2 peak is anticipated to appear in the range of 619.0 to 622.0 eV, while the I 3d3/2 peak would be found at approximately 11.5 eV higher binding energy, in the range of 630.5 to 633.5 eV. The precise peak positions can be influenced by the electronic effects of the isoquinoline ring system.

Nitrogen (N 1s) Region:

The this compound molecule contains two distinct nitrogen environments: the nitrogen atom within the isoquinoline ring and the nitrogen atom of the primary amine group.

Isoquinoline Nitrogen: The nitrogen atom in the heterocyclic aromatic ring is in a chemical environment similar to that of pyridine (B92270) or quinoline. This pyridinic nitrogen is expected to have an N 1s binding energy in the range of 398.6 to 399.5 eV.

Amine Nitrogen: The primary amine group (-NH2) attached to the aromatic ring will exhibit a characteristic N 1s peak. For aromatic amines, this peak typically appears in the range of 399.0 to 400.1 eV.

Carbon (C 1s) Region:

The C 1s spectrum of this compound is expected to be complex due to the various carbon bonding environments within the molecule. The spectrum can be deconvoluted into several components:

C-C/C-H Bonds: The majority of the carbon atoms are part of the aromatic isoquinoline ring system, participating in C-C and C-H bonds. These will contribute to a primary peak in the C 1s spectrum, typically centered around 284.5 to 285.0 eV.

C-N Bonds: The carbon atoms directly bonded to the nitrogen of the amine group and the nitrogen within the heterocyclic ring will exhibit a chemical shift to a higher binding energy. This C-N component is expected to appear in the range of 285.5 to 286.5 eV.

π-π* Shake-up Satellites: Aromatic systems, such as the isoquinoline core, often exhibit shake-up satellite peaks at binding energies 6-7 eV higher than the main C 1s peak. These satellites arise from π-π* electronic transitions that can occur simultaneously with the photoemission process and are a characteristic feature of conjugated systems.

The following interactive data tables summarize the expected XPS data for this compound based on analogous compounds and functional groups.

Table 1: Expected Elemental Composition of this compound

| Element | Symbol | Theoretical Atomic % |

| Iodine | I | 4.2 |

| Nitrogen | N | 11.7 |

| Carbon | C | 84.1 |

Table 2: Predicted High-Resolution XPS Binding Energies for this compound

| Element | Core Level | Chemical State | Predicted Binding Energy (eV) |

| Iodine | I 3d5/2 | C-I | 619.0 - 622.0 |

| I 3d3/2 | C-I | 630.5 - 633.5 | |

| Nitrogen | N 1s | Pyridinic-N | 398.6 - 399.5 |

| Aromatic C-NH2 | 399.0 - 400.1 | ||

| Carbon | C 1s | C-C, C-H (aromatic) | 284.5 - 285.0 |

| C-N | 285.5 - 286.5 | ||

| C-I | 285.5 - 286.5 | ||

| π-π* Satellite | ~291 |

This detailed analysis underscores the utility of XPS in confirming the structural integrity and purity of this compound at the surface level. By comparing experimental XPS data with these predicted binding energy ranges, researchers can verify the successful synthesis of the compound and assess its surface chemical properties.

Computational and Theoretical Investigations of 1 Iodoisoquinolin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules.

For 1-Iodoisoquinolin-5-amine, a DFT calculation would begin by optimizing the molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable structure of the molecule. The output of this calculation would provide precise data on the three-dimensional arrangement of the atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-I | ~2.10 Å |

| C5-N (amine) | ~1.38 Å | |

| N2-C1 | ~1.32 Å | |

| C4-C5 | ~1.41 Å | |

| Bond Angle | I-C1-N2 | ~122° |

| C4-C5-N (amine) | ~121° | |

| Dihedral Angle | C3-C4-C5-N (amine) | ~179° |

Note: These values are illustrative examples of what a DFT calculation might produce and are not based on actual experimental or calculated data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, FMO analysis would identify the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It provides a color-coded guide to the electrostatic potential, revealing the charge distribution and allowing for the prediction of reactive sites.

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green and Yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the isoquinoline (B145761) ring and the amine group due to the presence of lone pairs of electrons. Positive potential (blue) might be observed around the hydrogen atoms of the amine group and potentially near the iodine atom, highlighting sites for nucleophilic interaction.

Reactivity Descriptors and Indices

Conceptual DFT provides a set of chemical concepts and principles, known as reactivity descriptors, which are derived from the variation of energy with respect to the number of electrons. These descriptors quantify the reactivity of a molecule as a whole (global descriptors) or at specific atomic sites (local descriptors).

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals that align with the familiar Lewis structure concept.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms is a powerful tool to understand the intricate details of chemical transformations at a molecular level. For a molecule like this compound, this would involve exploring potential reaction pathways, identifying transition states, and understanding the influence of the surrounding environment.

Theoretical Elucidation of Reaction Pathways and Transition States

The study of reaction pathways for this compound would theoretically involve mapping the potential energy surface for a given reaction. This is typically achieved using quantum chemical calculations, such as Density Functional Theory (DFT), which can provide valuable information about the geometry and energy of reactants, products, intermediates, and transition states.

For instance, in a nucleophilic aromatic substitution reaction involving the displacement of the iodine atom, computational models can elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex. The transition state, a critical point on the reaction coordinate, can be located and its structure and energy determined. This information is crucial for predicting the feasibility and rate of a reaction.

Table 1: Hypothetical Transition State Analysis for a Nucleophilic Substitution on this compound

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| C1-I bond breaking | 35.2 | C1-I: 2.5, C1-Nu: 2.2 | -350 |

| C1-Nu bond forming |

Note: This table presents hypothetical data to illustrate the type of information obtained from transition state calculations. "Nu" represents a generic nucleophile.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative and often quantitative insights into how a solvent stabilizes or destabilizes different species along the reaction pathway. For this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific interactions, such as hydrogen bonding between the solvent and the amine group of this compound, which can significantly influence the reaction energetics.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural characterization of molecules.

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, again primarily using DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations determine the second derivatives of the energy with respect to the atomic coordinates, yielding the frequencies and normal modes of vibration. These theoretical spectra can be instrumental in assigning the peaks observed in experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (H at C8) | 7.85 |

| ¹³C (C1) | 95.3 |

| N-H stretch | 3450, 3360 |

| C-I stretch | 580 |

Note: These are illustrative values and would need to be calculated using appropriate computational methods.

Correlation of Theoretical and Experimental Spectroscopic Data

A crucial step in computational spectroscopy is the correlation of predicted data with experimental results. For NMR, a linear regression analysis between the calculated and experimental chemical shifts for a series of related compounds can lead to highly accurate predictions.

For vibrational frequencies, it is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the neglect of anharmonicity. A good correlation between the scaled theoretical and experimental vibrational spectra provides strong evidence for the proposed molecular structure and vibrational assignments.

Noncovalent Interactions and Molecular Recognition Studies

Noncovalent interactions play a pivotal role in determining the three-dimensional structure of molecules and their interactions with other molecules. For this compound, these interactions are critical for its behavior in biological systems and materials science.

The iodine atom in this compound can participate in halogen bonding, a directional noncovalent interaction where the iodine acts as a Lewis acid. The amino group can act as both a hydrogen bond donor and acceptor. Furthermore, the isoquinoline ring system allows for π-π stacking and cation-π interactions.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the various components of noncovalent interactions, such as electrostatic, exchange, induction, and dispersion forces. Molecular docking simulations can be employed to predict how this compound might bind to a biological target, such as an enzyme active site, by evaluating the various noncovalent interactions involved. These studies are fundamental to understanding the principles of molecular recognition involving this compound.

Mechanistic Elucidation of Reactions Involving 1 Iodoisoquinolin 5 Amine

Detailed Investigations of Elementary Steps in Catalytic Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the insertion of a low-valent palladium(0) complex into the carbon-iodine bond of 1-iodoisoquinolin-5-amine. This would form a square planar palladium(II) intermediate, an organopalladium complex. The rate and feasibility of this step are influenced by factors such as the electron density at the carbon atom bonded to the iodine and the nature of the ancillary ligands on the palladium catalyst. However, specific studies detailing the oxidative addition of this compound to a palladium(0) center are not documented.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or a copper acetylide in Sonogashira coupling) to the palladium(II) center. This step displaces the halide and results in a diorganopalladium(II) complex. The presence of the amino group at the 5-position of the isoquinoline (B145761) ring could potentially influence this step through electronic effects or by acting as a coordinating group, but specific investigations are lacking.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the catalytically active palladium(0) species. The geometry and electronic properties of the diorganopalladium(II) intermediate are crucial for this step to occur efficiently. No specific research has been found that details the reductive elimination from a palladium complex bearing a 1-(5-aminoisoquinolinyl) ligand.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in catalytic cycles are vital for a thorough mechanistic understanding. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are often employed to identify and characterize these transient species.

For reactions involving this compound, there is a notable absence of published studies that report the isolation or spectroscopic characterization of key palladium(II) intermediates, such as the initial oxidative addition product or the subsequent transmetalated complex. The inherent instability and short lifetimes of these intermediates often make their characterization challenging, requiring specialized experimental techniques. Computational studies, which can model the structures and energies of these intermediates, have also not been specifically reported for this compound.

Kinetic and Thermodynamic Studies of Transformations

Currently, there is no available literature detailing kinetic or thermodynamic parameters for cross-coupling reactions specifically involving this compound. Such studies would be instrumental in optimizing reaction conditions and in providing a deeper quantitative understanding of the reaction mechanism. For instance, determining the activation energies for each elementary step would clarify which step is the slowest and thus rate-limiting for this particular substrate.

Synthetic Utility and Applications in Complex Molecule Construction

1-Iodoisoquinolin-5-amine as a Versatile Building Block in Organic Synthesis

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups: the carbon-iodine bond and the aromatic amine. The iodine atom at the 1-position of the isoquinoline (B145761) ring is particularly susceptible to a wide array of palladium-catalyzed cross-coupling reactions. This reactivity is analogous to that observed in other aryl iodides, which are well-established as superior substrates in such transformations due to the C-I bond's relatively low dissociation energy. nih.gov Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position with high efficiency. organic-chemistry.org For instance, palladium-catalyzed aminocarbonylation has been successfully applied to 1-iodoisoquinoline (B10073) to produce isoquinoline-1-carboxamides, demonstrating the high reactivity of the C1-iodo group. researchgate.net

Concurrently, the amino group at the 5-position provides another site for functionalization. This aromatic amine can undergo standard transformations such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer reactions. This dual reactivity allows for a modular approach to synthesis, where complex substituents can be introduced at two different points on the isoquinoline core. A synthetic strategy might involve an initial cross-coupling reaction at the C1 position, followed by modification of the C5-amino group, or vice versa. This orthogonal reactivity is a key feature that designates this compound as a powerful building block in a synthetic chemist's toolkit.

| Position | Functional Group | Reaction Type | Potential Product Class | Reference Reaction Principle |

|---|---|---|---|---|

| C1 | Iodo | Suzuki Coupling | 1-Aryl/Vinyl-isoquinolin-5-amines | nih.gov |

| C1 | Iodo | Sonogashira Coupling | 1-Alkynyl-isoquinolin-5-amines | researchgate.net |

| C1 | Iodo | Heck Coupling | 1-Alkenyl-isoquinolin-5-amines | acs.org |

| C1 | Iodo | Buchwald-Hartwig Amination | 1-(Amino/Amido)-isoquinolin-5-amines | organic-chemistry.org |

| C1 | Iodo | Aminocarbonylation | Isoquinoline-1-carboxamides | researchgate.netresearchgate.net |

| C5 | Amino | Acylation | N-(1-Iodoisoquinolin-5-yl)amides | acs.org |

| C5 | Amino | Reductive Amination | N-Alkyl-1-iodoisoquinolin-5-amines | Generic |

| C5 | Amino | Diazotization/Sandmeyer | 5-Halo/Cyano/Hydroxy-1-iodoisoquinolines | Generic |

Scaffold for the Construction of Fused Heterocyclic Systems

The construction of polycyclic aromatic systems is a central theme in organic synthesis, as these structures are prevalent in natural products and pharmacologically active compounds. This compound is an ideal starting scaffold for building fused heterocyclic systems. The amino group at C5 can be utilized as a handle to introduce a second reactive moiety, which can then participate in an intramolecular cyclization reaction to form a new ring fused to the isoquinoline core.

A general strategy involves the initial acylation or alkylation of the 5-amino group with a reagent containing a second functional group. For example, reaction with an α-halo-ketone could be followed by an intramolecular cyclization (e.g., a Bischler-Napieralski or Pictet-Spengler type reaction) to forge a new ring between the C4 or C6 position and the nitrogen of the side chain. The development of copper-catalyzed domino reactions for the synthesis of indolines demonstrates the power of combining amidation with a subsequent intramolecular cyclization in a single pot. nih.gov Similarly, various cyclization strategies have been employed to create isoquinoline-fused heterocycles. nih.gov Iodine-mediated oxidative cyclization is another powerful method for forming fused systems from amino-heteroaromatics. researchgate.net By applying these principles, this compound can be elaborated into more complex, multi-ring structures of significant interest.

| Reagent for C5-NH2 | Proposed Cyclization Strategy | Resulting Fused System (Core Structure) |

|---|---|---|

| α-Haloacetyl chloride | Intramolecular Friedel-Crafts Alkylation | Pyrrolo[3,2,1-de]isoquinoline |

| Acryloyl chloride | Intramolecular Michael Addition/Cyclization | Benzo[g]quinoline derivative |

| 2-Bromobenzoyl chloride | Intramolecular Ullmann or Buchwald-Hartwig Coupling | Dibenzo[c,f]naphthyridine |

| Ethyl 2-chloroacetoacetate | Condensation/Cyclization | Pyrido[4,3,2-de]quinoline |

Precursor for Advanced Organic Materials

While specific applications of this compound in materials science are not yet extensively documented, its molecular structure suggests significant potential as a precursor for advanced organic materials. Isoquinoline and its derivatives are known for their photophysical properties, including fluorescence, which makes them attractive components for organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes. The extended π-conjugated system of the isoquinoline ring is a key feature for these applications.

The presence of an electron-donating amino group and an electron-withdrawing (or readily substituted) iodo group can create a "push-pull" electronic structure, which is often associated with desirable properties like large Stokes shifts and sensitivity to the local environment. Furthermore, the reactive sites at C1 and C5 allow for the incorporation of this scaffold into larger polymeric structures. For example, polymerization through sequential cross-coupling reactions could lead to novel conductive polymers or materials with unique optical properties. The ability to form π-extended frameworks through one-pot cross-coupling and C-H functionalization reactions has been demonstrated with quinolines, a strategy that could be adapted for isoquinoline-based materials. nih.gov

Synthesis of Conformationally Restricted Analogues

In medicinal chemistry, constraining the conformation of a flexible molecule is a widely used strategy to enhance its binding affinity and selectivity for a biological target, such as a receptor or enzyme. mdpi.com By reducing the number of accessible conformations, the entropic penalty of binding is minimized, and the molecule can be locked into its bioactive shape.

This compound can serve as a starting point for the synthesis of such conformationally restricted analogues. A common approach is to introduce a chemical tether that links two parts of the molecule, thereby forming a new ring. In this case, a linker could be installed by first functionalizing the 5-amino group and then performing an intramolecular cyclization that connects the new side-chain to another position on the isoquinoline ring, such as C4 or C6. This can be achieved through various reactions, including intramolecular Heck reactions, C-H activation, or ring-closing metathesis if an appropriate alkenyl side-chain is introduced. The synthesis of cyclic constrained peptidomimetics often relies on such intramolecular cyclization strategies following a multicomponent reaction. beilstein-journals.org The resulting rigidified, polycyclic structure would present its functionalities in a well-defined spatial orientation, a critical feature for potent and selective biological activity.

Q & A

Q. What are the primary synthetic routes for 1-Iodoisoquinolin-5-amine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves halogenation and functionalization of the isoquinoline core. Key methods include:

- Iodination of Aminoisoquinoline Precursors : Starting with 5-aminoisoquinoline, iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (e.g., 60–80°C) yields the target compound. Solvents like DMF or THF are critical for solubility .

- Palladium-Catalyzed Cross-Coupling : Advanced routes employ Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce iodine at the 1-position, requiring ligands like XPhos and bases such as Cs₂CO₃ .

Q. Optimization Factors :

- Temperature : Higher temperatures (≥80°C) accelerate iodination but risk side reactions.

- Catalyst Loading : Pd/C at 5–10 mol% balances cost and efficiency.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic proton environments (δ 7.5–8.5 ppm for isoquinoline protons) and amine protons (δ 5.0–6.0 ppm).

- ¹³C NMR : Confirms iodine’s electron-withdrawing effects via deshielding of adjacent carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₇IN₂) with <2 ppm error .

- HPLC-PDA : Assesses purity (>98%) using C18 columns and methanol/water gradients .

Q. Best Practices :

- Use deuterated DMSO for NMR to resolve amine protons.

- Triplicate injections in HPLC ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s biological activity?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets like kinases or DNA topoisomerases. For example, iodine’s van der Waals radius (1.98 Å) may enhance hydrophobic pocket interactions .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., iodine vs. bromine) with IC₅₀ values. Halogen electronegativity and polar surface area are critical descriptors .

Case Study :

A QSAR model for isoquinoline derivatives showed a 30% increase in anticancer activity when iodine replaced chlorine, attributed to improved lipophilicity (logP increase by 0.5) .

Q. How should researchers address contradictions in reported biological data for halogenated isoquinolines?

Answer: Stepwise Methodology :

Replication : Repeat assays under identical conditions (e.g., MTT assay at 48h incubation, 10% FBS).

Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Meta-Analysis : Pool data from ≥3 studies to identify trends. For example, inconsistent antimicrobial results may arise from strain-specific susceptibility (e.g., Gram-negative vs. Gram-positive) .

Example :

Conflicting IC₅₀ values (5–20 µM) for this compound against HeLa cells were resolved by controlling oxygen levels (5% CO₂ vs. ambient), which altered cell cycle synchronization .

Q. What experimental strategies mitigate degradation during storage of this compound?

Answer:

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Answer:

- Variable Selection : Systematically vary substituents at positions 1 (iodine) and 5 (amine). Include analogs with halogens (Br, Cl) and methyl/ethyl groups.

- Assay Panel : Test against ≥3 biological targets (e.g., EGFR kinase, bacterial DNA gyrase) to assess selectivity .

- Statistical Analysis : Use ANOVA to compare logD and IC₅₀ values, ensuring p<0.05 significance .

Q. Example SAR Table :

| Derivative | logP | IC₅₀ (EGFR, nM) | MIC (E. coli, µg/mL) |

|---|---|---|---|

| 1-Iodo-5-NH₂ | 2.1 | 45 | 12.5 |

| 1-Bromo-5-NH₂ | 1.8 | 68 | 25.0 |

| 1-Chloro-5-NMe₂ | 1.5 | 120 | 50.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.